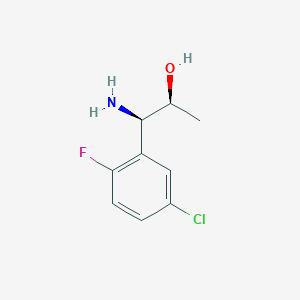

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol featuring a di-substituted phenyl ring with chlorine and fluorine at the 5- and 2-positions, respectively. Its stereochemistry (1R,2S) and halogenated aromatic system make it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting inflammatory pathways (e.g., TNF-α inhibitors) .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

MDOYBGNXLACFGZ-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)Cl)F)N)O |

Origin of Product |

United States |

Biological Activity

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, with the CAS number 1270102-76-5, is a compound that has garnered attention due to its potential biological activities. This article details its chemical properties, biological activities, and relevant studies that illustrate its pharmacological potential.

- Molecular Formula : C9H11ClFNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 1270102-76-5

- MDL Number : MFCD18662928

Antimicrobial Properties

Research indicates that derivatives related to this compound exhibit significant antimicrobial activity. A study evaluating several pyrazole derivatives demonstrated that compounds structurally similar to this compound showed effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .

The compound acts as an inhibitor of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities were found to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting a strong potential for use in treating bacterial infections .

Cytotoxicity and Safety

In terms of safety, the compound demonstrated low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile. Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 μM, suggesting that the compound is relatively safe for use in therapeutic applications .

Study on Antimicrobial Efficacy

A comprehensive study focused on the antimicrobial efficacy of this compound and its derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated not only significant bactericidal activity but also a marked reduction in biofilm formation compared to traditional antibiotics like Ciprofloxacin .

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| This compound | 0.25 | 70% |

| Ciprofloxacin | 0.5 | 50% |

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Stereochemical and Functional Group Variations

- Stereochemistry : The (1R,2S) configuration in the target compound contrasts with (1S,2R) in Parchem compounds (e.g., CAS 1019534-32-7) and (2S,1R) in the iodophenyl derivative. These differences significantly impact biological activity, as enantiomers often exhibit divergent binding to chiral targets .

- Halogen Effects : Chlorine and fluorine in the target compound provide moderate electronegativity and lipophilicity, whereas bromine (CAS 1270057-87-8) and iodine (CAS 295.09) introduce steric bulk and heavier atoms, affecting pharmacokinetics (e.g., half-life, distribution) .

Preparation Methods

Starting Materials and General Strategy

The synthesis typically commences from commercially available 5-chloro-2-fluorobenzaldehyde , which provides the substituted aromatic moiety. The aldehyde is subjected to multi-step transformations involving amination and hydroxylation to introduce the amino and hydroxyl groups with the desired stereochemistry.

Classical Organic Synthesis Approaches

Reductive Amination : One common approach involves the reductive amination of 5-chloro-2-fluorobenzaldehyde with an appropriate amine source, followed by stereoselective reduction to yield the chiral amino alcohol. Reducing agents such as sodium borohydride or catalytic hydrogenation are often employed to reduce intermediate imines or ketones selectively.

Asymmetric Synthesis : Asymmetric catalysis or chiral auxiliaries are used to control the stereochemistry at the amino and hydroxyl-bearing carbons. This may include the use of chiral catalysts or ligands that favor the formation of the (1R,2S) stereoisomer.

Chiral Resolution : In some protocols, racemic mixtures are separated by chiral chromatography or enzymatic resolution to isolate the desired enantiomer.

Biocatalytic Synthesis

Recent advances highlight the use of biocatalysis to achieve high stereoselectivity and environmentally friendly synthesis:

Enzymatic Cascades : Multi-step biocatalytic cascades utilize enzymes such as keto reductases (KREDs), transaminases (ω-transaminases), and amine dehydrogenases to convert starting materials into optically pure amino alcohols. For example, a sequence involving the enzymatic reduction of hydroxyketones followed by transamination can yield chiral amino alcohols with excellent enantiomeric excess (>99% ee).

Advantages : Biocatalysis offers mild reaction conditions, high selectivity, and scalability, which are beneficial for producing pharmaceutical intermediates like (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL.

Continuous Flow and Industrial Scale Synthesis

- Continuous flow reactors have been employed to optimize reaction parameters such as temperature, solvent, and reaction time, improving yield and purity while facilitating scale-up.

Detailed Synthesis Example (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde preparation | Commercial 5-chloro-2-fluorobenzaldehyde | Starting aromatic aldehyde |

| 2 | Reductive amination | Amine source, NaBH4 or catalytic hydrogenation | Formation of intermediate amino alcohol |

| 3 | Stereoselective reduction | Chiral catalyst or enzymatic reduction | Formation of (1R,2S)-amino alcohol |

| 4 | Purification | Chromatography or crystallization | Isolation of pure stereoisomer |

Analytical and Purity Considerations

- Enantiomeric Excess (ee) : Determined by chiral HPLC or GC after derivatization; values >99% reported in biocatalytic routes.

- Structural Confirmation : NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm molecular structure and functional groups.

- Yield : Optimized synthetic routes achieve yields ranging from 70% to >90%, depending on the method.

Comparative Summary of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Classical Organic Synthesis | Established, scalable | May require chiral resolution steps | 60-80% | Moderate to high |

| Asymmetric Catalysis | High stereoselectivity | Requires expensive chiral catalysts | 70-90% | High (>95%) |

| Biocatalysis | Eco-friendly, high selectivity | Enzyme availability and stability | 80-95% | Excellent (>99%) |

| Continuous Flow Synthesis | Efficient scale-up, reproducible | Requires specialized equipment | 75-90% | High |

Research Findings and Optimization Notes

- The presence of chlorine and fluorine substituents on the phenyl ring influences the reactivity and selectivity of intermediates during synthesis.

- Optimization of reaction conditions such as solvent polarity, temperature, and pH is critical to maximize yield and stereoselectivity.

- Enzymatic methods have demonstrated superior stereochemical control compared to traditional chemical methods.

- Continuous flow synthesis is emerging as a practical approach for industrial-scale production, enabling precise control over reaction parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.